molecular formula C21H22FN3OS B2376090 N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide CAS No. 1421526-71-7

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide

Cat. No. B2376090
CAS RN: 1421526-71-7
M. Wt: 383.49
InChI Key: XPFIPFOPRVJWGK-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H22FN3OS and its molecular weight is 383.49. The purity is usually 95%.
BenchChem offers high-quality N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory Activity

Research by Sunder and Maleraju (2013) focused on synthesizing derivatives of acetamide compounds similar to N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide. They found that among the synthesized compounds, several showed significant anti-inflammatory activity, highlighting the potential of these compounds in anti-inflammatory applications (Sunder & Maleraju, 2013).

Antioxidant Activity

Chkirate et al. (2019) studied two pyrazole-acetamide derivatives, finding that they exhibited significant antioxidant activity. This suggests that compounds structurally related to N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide could have potential as antioxidants (Chkirate et al., 2019).

Anticancer Potential

Faheem (2018) explored the computational and pharmacological potential of pyrazole novel derivatives, including compounds structurally similar to N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide. The study revealed that these compounds showed promise in toxicity assessment, tumor inhibition, and antioxidant potential, suggesting their utility in cancer treatment (Faheem, 2018).

Antimicrobial Activity

Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety, suitable for use as antimicrobial agents. This implies the relevance of compounds like N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide in developing antimicrobial agents (Darwish et al., 2014).

properties

IUPAC Name

N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3OS/c22-16-9-7-15(8-10-16)12-21(26)23-14-17-13-19(20-6-3-11-27-20)25(24-17)18-4-1-2-5-18/h3,6-11,13,18H,1-2,4-5,12,14H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFIPFOPRVJWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)CC3=CC=C(C=C3)F)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide

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